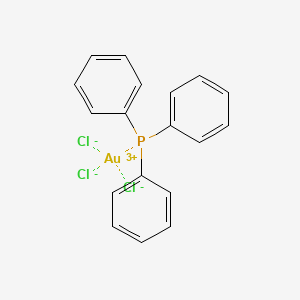
(Triphenylphosphine) gold(III) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylphosphine) gold(III) trichloride is an organometallic compound that consists of a gold atom coordinated to three chloride ions and one triphenylphosphine ligand. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylphosphine) gold(III) trichloride typically involves the reaction of gold(III) chloride with triphenylphosphine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The general reaction can be represented as follows:
AuCl3+PPh3→(PPh3)AuCl3
where PPh₃ represents triphenylphosphine.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis is generally performed under controlled conditions to ensure high purity and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Triphenylphosphine) gold(III) trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(V) complexes.
Reduction: It can be reduced to gold(I) complexes.
Substitution: The chloride ligands can be substituted with other ligands such as thiolates or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while substitution reactions can produce a variety of gold(III) complexes with different ligands.
Scientific Research Applications
(Triphenylphosphine) gold(III) trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has explored its use in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Industry: It is used in the preparation of gold nanoparticles and other gold-based materials for various industrial applications.
Mechanism of Action
The mechanism of action of (Triphenylphosphine) gold(III) trichloride involves its interaction with biological molecules and cellular components. The compound can bind to proteins and DNA, disrupting their normal functions and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound targets and kills cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound is similar in structure but contains gold in the +1 oxidation state.
Triphenylphosphinegold(I) chloride: Another gold(I) complex with similar properties.
Triphenylphosphinegold(I) bromide: A gold(I) complex with bromide ligands instead of chloride.
Uniqueness
(Triphenylphosphine) gold(III) trichloride is unique due to its gold(III) oxidation state, which imparts different chemical reactivity and biological activity compared to gold(I) complexes
Properties
Molecular Formula |
C18H15AuCl3P |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
gold(3+);triphenylphosphane;trichloride |
InChI |
InChI=1S/C18H15P.Au.3ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h1-15H;;3*1H/q;+3;;;/p-3 |
InChI Key |
QVJDTKXZVZTKLX-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



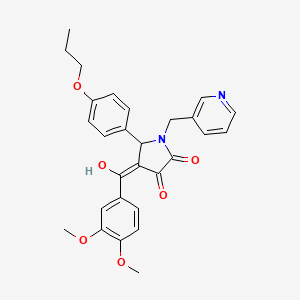
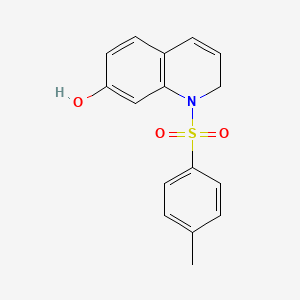
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
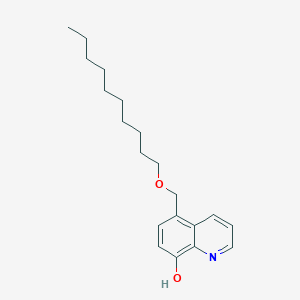
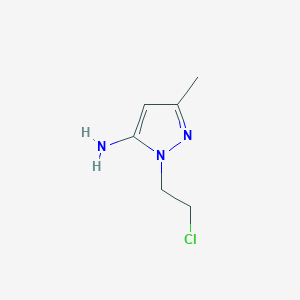


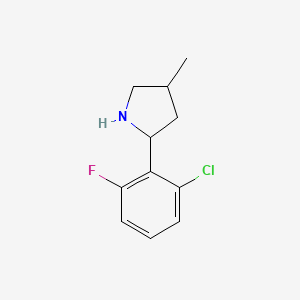
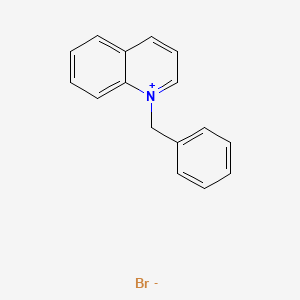
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

